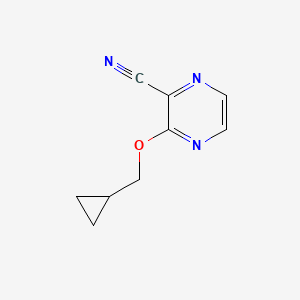
3-(Cyclopropylmethoxy)pyrazine-2-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“3-(Cyclopropylmethoxy)pyrazine-2-carbonitrile” is a chemical compound with the molecular formula C9H9N3O and a molecular weight of 175.19 . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of “3-(Cyclopropylmethoxy)pyrazine-2-carbonitrile” consists of a pyrazine ring with a cyclopropylmethoxy group at the 3-position and a carbonitrile group at the 2-position .Wissenschaftliche Forschungsanwendungen
Pyrazine Derivatives in Pharmacology
Pyrazine derivatives, including 3-(Cyclopropylmethoxy)pyrazine-2-carbonitrile, have been extensively studied for their diverse pharmacological effects. These compounds have shown prominent effects as antibacterial, antifungal, antimycobacterial, anti-inflammatory, analgesic, anticancer for various types, antidiabetic, treatments for arteriosclerosis, and antiviral agents. The broad spectrum of pharmacological activities associated with pyrazine derivatives has led to increased research interest, aiming to develop more effective and clinically significant compounds through rationalization of the biological activities discovered (Ferreira & Kaiser, 2012).
Pyrazine Derivatives in Food Science
In food science, pyrazines are notable for their contribution to the flavor profile of various food products, particularly through the Maillard reaction. Control strategies for the generation of pyrazines during food processing have been emphasized, including the use of new reactants, modification of reaction conditions, and adoption of emerging technologies such as ultrasound to promote pyrazines formation. This highlights the applicability of pyrazine derivatives in enhancing food flavors and their controlled synthesis in industrial food processing (Yu et al., 2021).
Pyrazine Derivatives in Organic Synthesis
Pyrazine and pyrazole derivatives have been utilized extensively in organic synthesis, serving as key intermediates for the development of various biologically active compounds. The synthesis approaches for these heterocycles involve a variety of methods, including condensation followed by cyclization, showcasing their versatility in medicinal and combinatorial chemistry for the design of compounds with anticancer, analgesic, anti-inflammatory, antimicrobial, antiviral, anticonvulsant, antihistaminic, and anti-HIV activities (Dar & Shamsuzzaman, 2015).
Pyrazine Derivatives in Environmental and Health Sciences
In environmental and health sciences, studies have investigated the presence and impact of pyrethroid residues, a class of compounds related to pyrazine derivatives, in various ecosystems. These studies have highlighted the widespread detection of pyrethroids in soils, water, sediments, and indoor environments, as well as their accumulation in the human body, pointing to significant health risks associated with exposure to these compounds (Tang et al., 2018).
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
3-(cyclopropylmethoxy)pyrazine-2-carbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O/c10-5-8-9(12-4-3-11-8)13-6-7-1-2-7/h3-4,7H,1-2,6H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEYCRCKJCQWWDI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1COC2=NC=CN=C2C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Cyclopropylmethoxy)pyrazine-2-carbonitrile | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

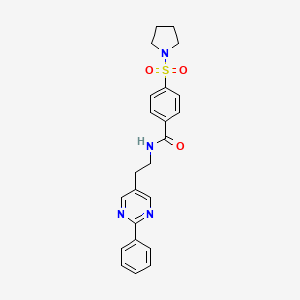
![N-(3-fluorophenyl)-2-[6-(furan-2-yl)pyridazin-3-yl]sulfanylacetamide](/img/structure/B2417653.png)


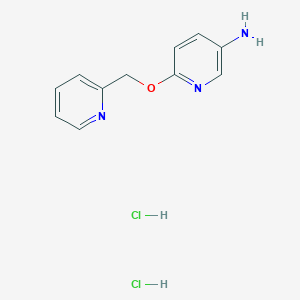
![2-(3-((4-Fluorophenyl)thio)propanamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2417660.png)
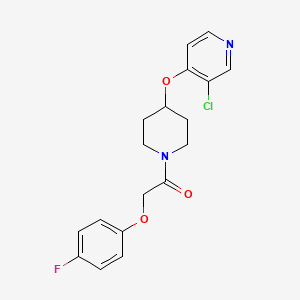
![(3As,6aR)-2,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-3-one](/img/structure/B2417662.png)
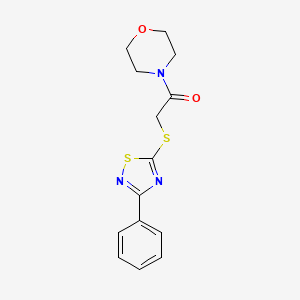
![2-[(carbamothioylmethyl)(methyl)amino]-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B2417664.png)



